3-Chloroprop-2-en-1-amine hydrochloride
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Overview
Description
3-Chloroprop-2-en-1-amine hydrochloride is an organic compound with the molecular formula C₃H₇Cl₂N. It is a hydrochloride salt of 3-chloroprop-2-en-1-amine, characterized by the presence of a chlorine atom attached to the second carbon of a propene chain and an amine group at the terminal carbon. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroprop-2-en-1-amine hydrochloride can be synthesized through the allylation of amines with commercially available 1,3-dichloropropene isomers. The reaction typically involves the use of Grignard reagents and iron-catalyzed cross-coupling . The general procedure includes:
Allylation of Amines: Reacting amines with 1,3-dichloropropene isomers.
Iron-Catalyzed Cross-Coupling: Using Grignard reagents to achieve stereoselective synthesis of trans- and cis-allylamines.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions
3-Chloroprop-2-en-1-amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the amine group.
Cross-Coupling Reactions: As mentioned earlier, it can undergo iron-catalyzed cross-coupling with Grignard reagents.
Common Reagents and Conditions
Grignard Reagents: Used in cross-coupling reactions.
Iron Catalysts: Facilitate the stereoselective synthesis of allylamines.
Nucleophiles: Participate in substitution reactions.
Major Products Formed
Allylamines: Formed through cross-coupling reactions.
Substituted Amines: Result from substitution reactions.
Scientific Research Applications
3-Chloroprop-2-en-1-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloroprop-2-en-1-amine hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The specific pathways and molecular targets depend on the context of its use in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropylamine Hydrochloride: Similar structure but lacks the double bond in the propene chain.
2-Chloroethylamine Hydrochloride: Contains a shorter carbon chain and different positioning of the chlorine atom.
Uniqueness
3-Chloroprop-2-en-1-amine hydrochloride is unique due to the presence of both a chlorine atom and an amine group on a propene chain, allowing it to participate in a variety of chemical reactions. Its ability to undergo stereoselective synthesis and form allylamines distinguishes it from other similar compounds .
Biological Activity
3-Chloroprop-2-en-1-amine hydrochloride, also known as (E)-3-chloroprop-2-en-1-amine hydrochloride, is a chemical compound with significant potential in various biological and chemical applications. Characterized by its unique structural features, including a chlorine atom and an amine group on a propene chain, it exhibits diverse reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₃H₇Cl₂N
- Molecular Weight : 128.00 g/mol
- CAS Number : 574011-86-2
- IUPAC Name : (E)-3-chloroprop-2-en-1-amine; hydrochloride
This compound's biological activity is primarily attributed to its ability to interact with various biomolecules through nucleophilic substitution reactions. The presence of both the amine and chlorine functional groups allows it to form covalent bonds with nucleophiles, leading to various chemical transformations. This reactivity can influence metabolic pathways and enzyme interactions, making it a compound of interest in pharmacological research.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against certain bacterial strains.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes.
- Cell Proliferation Modulation : Investigations into its effects on cell proliferation indicate possible applications in cancer research.
Antimicrobial Activity
A study examined the antimicrobial effects of this compound against various pathogens. The results demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in therapeutic formulations .
Enzyme Interaction Studies
Research focused on the interaction of this compound with metabolic enzymes revealed significant inhibition of enzymes involved in amino acid metabolism. This inhibition could lead to altered metabolic pathways, which may be beneficial in treating metabolic disorders .
Cell Proliferation Effects
In vitro studies assessed the impact of 3-chloroprop-2-en-1-amino hydrochloride on cancer cell lines. The findings indicated a dose-dependent reduction in cell viability, suggesting that the compound could serve as a lead for developing anticancer agents .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Chloropropylamine Hydrochloride | C₃H₈ClN | Lacks double bond; primarily used in organic synthesis |
2-Chloroethylamine Hydrochloride | C₂H₅ClN | Shorter carbon chain; different chlorination site |
3-Bromoprop-2-en-1-amine Hydrochloride | C₃H₇BrN | Bromine instead of chlorine; different reactivity |
Properties
IUPAC Name |
(E)-3-chloroprop-2-en-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGWQYYFUCZDP-TYYBGVCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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